molecular formula C19H19F3N4O B4844053 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one

2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4844053
M. Wt: 376.4 g/mol
InChI Key: VJPXRQLFDHJAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative featuring a piperazine ring substituted with a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₂₀H₂₁F₃N₄O, with a molecular weight of 390.4 g/mol . The trifluoromethyl group is a common pharmacophore known to enhance lipophilicity, metabolic stability, and binding affinity in medicinal chemistry .

Properties

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O/c20-19(21,22)13-3-1-4-14(11-13)25-7-9-26(10-8-25)18-23-12-15-16(24-18)5-2-6-17(15)27/h1,3-4,11-12H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPXRQLFDHJAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)aniline with piperazine under controlled conditions to form the intermediate 1-[3-(trifluoromethyl)phenyl]piperazine. This intermediate is then reacted with a quinazolinone derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the phenyl ring .

Scientific Research Applications

2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and receptors, leading to modulation of signaling pathways involved in inflammation and neuroprotection. The exact molecular targets and pathways are still under investigation, but studies suggest involvement of the NF-kB inflammatory pathway and inhibition of endoplasmic reticulum stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

  • Trifluoromethylphenyl Group : Present in the target compound, 1f , 10d , and letermovir, this group is critical for hydrophobic interactions and resistance to oxidative metabolism .
  • Piperazine Linker : A shared feature in all compounds, piperazine enhances conformational flexibility and enables interactions with amine-binding receptors .
  • Quinazolinone vs. Thiazole/Urea Cores: The target compound’s quinazolinone core is smaller and more rigid compared to urea-thiazole hybrids (e.g., 1f, 10d), which may influence bioavailability and target engagement .

Pharmacological Implications

While direct activity data for the target compound are unavailable, structural analogs provide insights:

  • 1f and 10d ’s urea and thiazole moieties suggest possible kinase or protease inhibition, common targets for such structures .

Biological Activity

The compound 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family and has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C13H18F3N3
  • Molecular Weight : 273.3 g/mol
  • CAS Number : 27144-85-0

The structural features of this compound include a piperazine ring and a trifluoromethyl group, which are known to influence its pharmacological properties. The presence of the quinazoline moiety contributes to its biological activity by potentially interacting with various biological targets.

Biological Activity Overview

The biological activities of This compound have been explored in various contexts, including:

  • Analgesic Properties :
    • Studies indicate that modifications at the piperazine N-4 position can affect analgesic efficacy. Compounds with trifluoromethyl groups showed reduced activity compared to those with methoxy groups in hot plate tests, suggesting electronic properties significantly impact analgesic potential .
  • Anti-Cancer Efficacy :
    • Research on quinazoline derivatives has shown that structural modifications can enhance anti-cancer activity. In vitro assays revealed that specific substitutions improved selectivity against EGFR and other cancer-related targets. The structural similarity of this compound to known inhibitors suggests it may share mechanisms of action against tumor growth.
  • Neuropharmacological Effects :
    • The compound's piperazine structure may interact with various receptors (e.g., serotonin and dopamine receptors), influencing both analgesic and neuroactive effects.

Case Study 1: Analgesic Activity

A study evaluated the analgesic properties of related piperazine derivatives. The compound demonstrated significant antihyperalgesic effects at doses of 1, 10, and 30 mg/kg without affecting normal sensory responses in animal models .

Case Study 2: Anticancer Activity

In vitro studies focused on the inhibition of cancer cell lines showed that derivatives similar to the target compound exhibited potent activity against various cancer types. The mechanism involved inhibition of key enzymes associated with tumor growth and proliferation.

Data Summary

Activity Type Findings Reference
AnalgesicReduced efficacy with trifluoromethyl substitution
Anti-CancerEnhanced selectivity against EGFR in modified derivatives
NeuropharmacologyInteraction with serotonin and dopamine receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.